molecular formula C18H19NO3 B14073346 Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester CAS No. 102121-30-2

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester

Cat. No.: B14073346
CAS No.: 102121-30-2
M. Wt: 297.3 g/mol
InChI Key: LOEXZXVTHVKBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a benzoic acid moiety linked to a methyl ester group and a 4-(1-methylethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide (NaOH) or ammonia (NH).

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium.

    Reduction: LiAlH in dry ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

102121-30-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 4-[(4-propan-2-ylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H19NO3/c1-12(2)13-8-10-16(11-9-13)19-17(20)14-4-6-15(7-5-14)18(21)22-3/h4-12H,1-3H3,(H,19,20)

InChI Key

LOEXZXVTHVKBRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.